molecular formula C5H11N3S B2835988 Thiomorpholine-4-carboximidamide CAS No. 56035-34-8

Thiomorpholine-4-carboximidamide

Cat. No.: B2835988
CAS No.: 56035-34-8
M. Wt: 145.22
InChI Key: GVSFKEBTNQAYGX-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiomorpholine-4-carboximidamide typically involves the reaction of thiomorpholine with cyanamide under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the carboximidamide group .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiomorpholine-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiomorpholine-4-carboximidamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiomorpholine-4-carboximidamide is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

Thiomorpholine-4-carboximidamide is a compound that has garnered attention in biological research due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview.

Chemical Structure and Properties

This compound features a six-membered ring containing sulfur and nitrogen atoms, with a carboximidamide functional group that enhances its reactivity. This unique structure allows it to participate in various chemical reactions typical for amidines and heterocycles, influencing its biological activity through interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key kinases involved in cell cycle regulation and cytokinesis, potentially impacting cancer cell proliferation.
  • Receptor Interaction : By binding to active sites on receptors, it may modulate their activity, influencing various biochemical pathways.
  • Metal Ion Complexation : this compound can form stable complexes with metal ions, which may enhance its biological effects by altering the reactivity of both the compound and the metal ions involved.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM)
Hep3B5.46
MCF-712.58

These results suggest that this compound may interfere with tubulin dynamics, similar to established chemotherapeutics like colchicine .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Preliminary findings indicate that it may possess activity against both bacterial and fungal pathogens. The exact mechanisms remain under investigation but are believed to involve disruption of cellular processes critical for pathogen survival.

Case Studies

  • Anticancer Efficacy : A study focused on the effects of this compound on Hep3B liver cancer cells revealed that the compound induced significant morphological changes in spheroid formation, leading to increased aggregation of cancer cells . This suggests a potential mechanism for inhibiting tumor growth.
  • Enzyme Interaction Studies : Research examining the interaction of this compound with various kinases demonstrated a central inhibitory action on several key enzymes involved in cell cycle regulation. These findings highlight its potential as a therapeutic agent targeting specific signaling pathways in cancer cells.

Future Directions

Ongoing research is necessary to fully elucidate the biological activities and mechanisms of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To clarify the specific pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced potency and selectivity against target cells.

Properties

IUPAC Name

thiomorpholine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3S/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSFKEBTNQAYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (50 mL, 0.073 mol) was added dropwise to a stirred mixture of (tert-Butoxycarbonylimino-thiomorpholin-4-yl-methyl)-carbamic acid tert-butyl ester (21 g, 0.0723 mol) in DCM (200 mL) and water (10 mL). After 3 days at rt, the solvent was evaporated and re-evaporated with 2-propanol. The resulting semi-solid was triturated with 10% 2-propanol/Et2O. The solid was filtered off and was washed with 10% 2-propanol/Et2O and then with Et2O. The product was dried in vacuo over phosphoric oxide, to give 15.72 g as a white solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
(tert-Butoxycarbonylimino-thiomorpholin-4-yl-methyl)-carbamic acid tert-butyl ester
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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